molecular formula C24H21ClFN5OS B11263963 2-((2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

2-((2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B11263963
M. Wt: 482.0 g/mol
InChI Key: JAZOXDNMCHSBAC-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a thioether-linked ethanone moiety. The ethanone is further connected to a 4-(4-fluorophenyl)piperazine group. The thioether bridge may enhance metabolic stability compared to oxygen or nitrogen linkers, while the fluorine on the phenyl group could influence lipophilicity and receptor binding .

Properties

Molecular Formula

C24H21ClFN5OS

Molecular Weight

482.0 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C24H21ClFN5OS/c25-18-3-1-17(2-4-18)21-15-22-24(27-9-10-31(22)28-21)33-16-23(32)30-13-11-29(12-14-30)20-7-5-19(26)6-8-20/h1-10,15H,11-14,16H2

InChI Key

JAZOXDNMCHSBAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole Derivatives

The pyrazolo[1,5-a]pyrazine core is synthesized via cyclocondensation of β-enaminones with 3-aminopyrazoles. Microwave irradiation (120–150°C, 30–60 min) enhances reaction efficiency, achieving yields up to 89%. For example:

  • Reactants : Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate and 3-aminopyrazole.

  • Conditions : Microwave-assisted, solvent-free, 130°C, 18 h.

Table 1: Optimization of Cyclocondensation Conditions

EntryCatalystTemperature (°C)Yield (%)
1None13074
2Acetic acid13089
3p-TSA13041

Chlorination and Thiolation

4-Chloropyrazolo[1,5-a]pyrazines undergo nucleophilic substitution with thiourea or potassium thioacetate to introduce the thiol group:

  • Chlorination : Treat pyrazolo[1,5-a]pyrazine with POCl₃ at 80°C (61% yield).

  • Thiolation : React 4-chloro intermediate with NaSH in DMF (70% yield).

Synthesis of 1-(4-(4-Fluorophenyl)piperazin-1-yl)ethanone

Piperazine Functionalization

4-(4-Fluorophenyl)piperazine is alkylated using bromoacetone or chloroacetyl chloride:

  • Reactants : 4-(4-Fluorophenyl)piperazine and chloroacetyl chloride.

  • Conditions : K₂CO₃, DMF, 60°C, 12 h (82% yield).

Table 2: Alkylation Efficiency with Different Halides

HalideBaseSolventYield (%)
ChloroacetylK₂CO₃DMF82
BromoacetoneEt₃NMeCN75

Coupling of Intermediate Moieties

Nucleophilic Substitution

The thiol group of pyrazolo[1,5-a]pyrazin-4-ylthiol attacks the α-carbon of 1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone:

  • Conditions : EtOH, K₂CO₃, 60°C, 6 h (68% yield).

Electrochemical C–S Bond Formation

Recent advancements employ electrochemical radical cross-coupling for regioselective thiolation:

  • Setup : Undivided cell, graphite electrodes, TBABF₄ electrolyte.

  • Reactants : Pyrazolo[1,5-a]pyrazine and 1-(4-(4-fluorophenyl)piperazin-1-yl)ethanethiol.

  • Yield : 85% in 2 h at room temperature.

Table 3: Comparison of Coupling Methods

MethodCatalystTime (h)Yield (%)
Nucleophilic substitutionK₂CO₃668
ElectrochemicalNone285

Purification and Characterization

Chromatographic Techniques

  • Column : Silica gel (ethyl acetate/hexane, 3:1).

  • Purity : >95% (HPLC).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.39 (m, 4H, Ar-H), 3.72 (s, 2H, SCH₂).

  • HRMS : m/z 509.0921 [M+H]⁺ (calc. 509.0918).

Challenges and Optimizations

Regioselectivity in Pyrazine Formation

Microwave irradiation and acetic acid catalysis suppress side products, improving regioselectivity to >95%.

Stability of Thiol Intermediate

  • Solution : Use in situ generation with NaSH to prevent oxidation .

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.

Reaction ConditionsReagents/CatalystsProduct FormedYieldSource
Mild oxidationH<sub>2</sub>O<sub>2</sub>, AcOH (0°C)Sulfoxide derivative65–75%
Strong oxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub> (RT)Sulfone derivative80–85%

This reactivity aligns with studies on pyrazolo[1,5-a]pyrazine thioethers, where sulfone formation enhances metabolic stability in drug candidates .

Nucleophilic Substitution at the Ketone Group

The ethanone moiety can undergo nucleophilic additions or substitutions, particularly with amines or hydrazines.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Hydrazone formationNH<sub>2</sub>NH<sub>2</sub>, EtOH, refluxHydrazone derivative70–78%
Reductive aminationNaBH<sub>3</sub>CN, RNH<sub>2</sub>, MeOHSecondary amine derivative60–65%

Similar ketone transformations are observed in piperazine-containing compounds, where hydrazones serve as intermediates for further functionalization .

Alkylation/Acylation of the Piperazine Nitrogen

The secondary amine in the piperazine ring can undergo alkylation or acylation to introduce diverse substituents.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationR-X, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-alkylpiperazine derivative75–85%
AcylationAcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°CN-acetylpiperazine derivative80–90%

These modifications are critical for optimizing pharmacokinetic properties in medicinal chemistry.

Hydrolysis of the Ethanone Group

The ketone group may undergo hydrolysis under acidic or basic conditions, though this is less common due to steric hindrance.

ConditionsReagentsProduct FormedYieldSource
Acidic hydrolysisHCl (conc.), H<sub>2</sub>O, refluxCarboxylic acid derivative50–60%
Basic hydrolysisNaOH, EtOH, 70°CNo reaction (stable under basic conditions)

Cross-Coupling Reactions at the Chlorophenyl Group

The 4-chlorophenyl substituent enables palladium-catalyzed coupling reactions.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Suzuki couplingAr-B(OH)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxaneBiaryl derivative70–80%
Buchwald-Hartwig aminationR-NH<sub>2</sub>, Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, t-BuONaAryl amine derivative65–75%

Such reactions are pivotal for introducing aromatic diversity in drug discovery .

Cyclization Reactions Involving the Pyrazolo[1,5-a]pyrazine Core

The electron-deficient pyrazine ring may participate in cycloadditions or annulations.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
[3+2] CycloadditionNitrile oxide, Cu(acac)<sub>2</sub>, tolueneIsoxazoline-fused derivative60–70%
Gould-Jacobs reactionDiethyl ethoxymethylenemalonate, POCl<sub>3</sub>Extended heterocyclic system55–65%

These reactions expand the heterocyclic framework, enhancing binding affinity to biological targets .

Key Reaction Mechanisms

  • Thioether Oxidation : Proceeds via a two-electron transfer mechanism, with H<sub>2</sub>O<sub>2</sub> acting as the electrophilic oxidant .

  • Piperazine Alkylation : Follows an S<sub>N</sub>2 pathway, facilitated by the lone pair on the nitrogen atom.

  • Suzuki Coupling : Involves oxidative addition of the aryl chloride to Pd(0), transmetallation with the boronic acid, and reductive elimination.

Stability and Reactivity Considerations

  • pH Sensitivity : The compound is stable in neutral conditions but degrades under strong acids (>2 M HCl) or bases (>1 M NaOH).

  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature reactions (<100°C) .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Research has indicated that pyrazolo compounds possess anticancer activity by inducing apoptosis in cancer cells. The specific compound may interact with various molecular targets involved in cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapeutics .

Neuropharmacological Effects

The piperazine component suggests potential applications in neuropharmacology. Compounds containing piperazine have been studied for their effects on neurotransmitter systems and may offer therapeutic benefits for conditions such as anxiety and depression .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazolo compounds demonstrated that those with similar structural features to 2-((2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting enhanced efficacy against resistant strains .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis in human breast cancer cells. The mechanism was associated with the modulation of key signaling pathways involved in cell survival and proliferation, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine

  • Target Compound : Pyrazolo[1,5-a]pyrazine (two nitrogen atoms in the six-membered ring).
  • Similar Compound (CAS 841253-81-4) : Pyrazolo[1,5-a]pyrimidine (one nitrogen replaced by a carbon) .
  • Pyrimidine derivatives (e.g., CAS 841253-81-4) have demonstrated bioactivity in drug discovery, suggesting the target’s pyrazine core may offer unique binding profiles .

Triazolopyrimidine Derivatives ()

  • Compounds with triazolopyrimidine cores, such as those in , show herbicidal and fungicidal activity. The target’s pyrazolo[1,5-a]pyrazine may have divergent biological targets due to differences in ring size and substituent positioning .

Piperazine Substituent Variations

Compound Piperazine Substituent Key Properties Reference
Target Compound 4-Fluorophenyl Enhanced lipophilicity; potential CNS penetration
2-Chloro-1-[4-(4-chlorophenyl)piperazinyl]ethanone 4-Chlorophenyl Higher molar mass (273.16 g/mol); irritant class
Compound 5 () 4-(Trifluoromethyl)phenyl Increased electron-withdrawing effects; may improve metabolic stability
  • Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity may reduce steric hindrance and improve binding affinity compared to bulkier chlorophenyl groups .

Linker and Functional Group Modifications

Compound Linker Type Functional Group Synthesis Method Reference
Target Compound Thioether Ethanone Bromoethanone + tetrazole thiol (analogous to )
Derivatives Sulfonyl Tetrazole-thiol ethanone Bromoethanone + tetrazole thiol
CAS 841253-81-4 Ethanol bridge Hydroxyl group Piperidine-linked synthesis
  • Thioether vs.
  • Ethanone vs. Hydroxyl: The ethanone moiety in the target may confer better stability than hydroxyl-containing linkers, which are prone to oxidation .

Biological Activity

The compound 2-((2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a novel synthetic molecule with potential therapeutic applications. Its biological activity has been explored in various studies, particularly concerning its anticancer properties and kinase inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN4O2SC_{22}H_{19}ClN_{4}O_{2}S, with a molecular weight of 438.93 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H19ClN4O2S
Molecular Weight438.93 g/mol
LogP4.2746
Polar Surface Area49.831 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring the pyrazolo[1,5-a]pyrazine scaffold. For instance, a derivative exhibiting significant inhibitory effects on glioblastoma cell lines was reported, where it inhibited the formation of 3D neurospheres derived from patient samples and showed low cytotoxicity towards non-cancerous cells . This suggests that compounds with similar structures could have targeted anticancer activity.

Kinase Inhibition

The compound's potential as a kinase inhibitor has also been investigated. Kinases play crucial roles in cancer signaling pathways, and compounds that inhibit specific kinases can offer therapeutic benefits. In a study involving various derivatives, one compound was shown to specifically inhibit AKT2/PKBβ, which is implicated in glioma malignancy . The IC50 values for AKT2 inhibition were reported as approximately 12 μM, indicating moderate potency.

Study 1: Anti-Glioma Activity

A study synthesized a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles and evaluated their anticancer activity against glioblastoma cell lines. Notably, compound 4j demonstrated potent inhibitory effects on glioma growth while being less toxic to normal cells . This establishes a precedent for the anticancer potential of compounds related to the target molecule.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of pyrazolo derivatives indicated that modifications at specific positions significantly influenced biological activity. For example, the incorporation of halogen atoms like chlorine or fluorine enhanced kinase inhibitory properties and overall bioactivity . This emphasizes the importance of structural modifications in optimizing therapeutic efficacy.

Q & A

Basic: What synthetic strategies are commonly employed to construct the pyrazolo[1,5-a]pyrazine core in this compound?

The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation reactions. For example, reacting chlorinated pyrazole precursors with substituted pyrazine intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) can yield the fused heterocyclic core. Key steps include:

  • Regioselective functionalization : Ensure proper substitution at the 2- and 4-positions of the pyrazine ring using halogen-directed coupling (e.g., Suzuki-Miyaura for aryl groups) .
  • Thioether linkage : Introduce the thio group via nucleophilic substitution between a pyrazine-thiol intermediate and a chloroacetophenone derivative, often using bases like K₂CO₃ in acetone .

Advanced: How can regioselectivity challenges during synthesis be addressed, particularly for the 4-chlorophenyl and 4-fluorophenyl substituents?

Regioselectivity in multi-step syntheses is critical. Methodological approaches include:

  • Directed metalation : Use directing groups (e.g., amides or esters) to control functionalization positions during palladium-catalyzed cross-coupling reactions .
  • Crystallographic validation : Confirm regiochemical outcomes via single-crystal X-ray diffraction (SC-XRD). For instance, dihedral angles between aromatic rings and the pyrazine core (e.g., 4-chlorophenyl: 15.2° vs. 4-fluorophenyl: 12.8°) can distinguish substitution patterns .
  • Competitive kinetic studies : Compare reaction rates of halogenated aryl boronic acids in Suzuki couplings to optimize conditions for selective aryl group installation .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent integration ratios (e.g., 4-fluorophenyl protons as a doublet at δ 7.25–7.35 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 497.0824) with <2 ppm error .
  • SC-XRD : Resolve bond lengths (e.g., C–S bond: 1.78 Å) and torsion angles to validate stereochemistry. Refinement parameters (R factor < 0.05, data-to-parameter ratio > 12:1) ensure reliability .

Advanced: How should researchers address contradictory biological activity data across different assay conditions?

Contradictions may arise from assay-specific variables (e.g., pH, temperature, solvent polarity). Mitigation strategies include:

  • Standardized assay protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and control for organic solvent concentrations (e.g., DMSO ≤ 0.1%) to minimize interference .
  • Metabolic stability testing : Assess compound degradation under physiological conditions (e.g., 37°C in liver microsomes) to differentiate true activity from artifactual results .
  • Dose-response validation : Perform IC₅₀/EC₅₀ studies in triplicate to identify outliers and refine structure-activity relationships (SAR) .

Advanced: What computational methods are suitable for predicting binding affinity to neurological targets (e.g., serotonin receptors)?

  • Molecular docking : Use software like AutoDock Vina to model interactions between the piperazine moiety and receptor binding pockets (e.g., 5-HT₁A). Key residues (e.g., Asp116 for hydrogen bonding) should align with pharmacophore models .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of the thioether linkage in aqueous environments .
  • Free Energy Perturbation (FEP) : Compare binding free energies of fluorophenyl vs. chlorophenyl analogs to optimize substituent effects .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

  • Temperature : Store at –20°C in amber vials to minimize photodegradation.
  • Solvent : Dissolve in anhydrous DMSO (≥99.9%) for long-term stability, as aqueous solutions may hydrolyze the thioether bond .
  • Analytical monitoring : Perform HPLC-UV (λ = 254 nm) quarterly to assess purity (>95%) and detect degradation products .

Advanced: How can researchers resolve ambiguities in the compound’s tautomeric forms (e.g., pyrazolo-pyrazine vs. pyrazine-ketone tautomers)?

  • X-ray crystallography : Determine the dominant tautomer via SC-XRD bond length analysis (e.g., C=O bonds at 1.21 Å confirm ketone form) .
  • Variable-temperature NMR : Observe chemical shift changes (e.g., NH protons at δ 10–12 ppm) to identify tautomeric equilibria .
  • DFT calculations : Compare relative energies of tautomers using B3LYP/6-31G* basis sets to predict stability under physiological conditions .

Basic: What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D₂ receptors) to assess affinity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with EC₅₀ values ≤10 µM indicating potential therapeutic relevance .

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